2-[(Boc)(ethyl)amino]pentanoic Acid
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Overview
Description
2-[(Boc)(ethyl)amino]pentanoic Acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in peptide synthesis and other areas of organic chemistry due to its stability and ease of removal under mild acidic conditions .
Preparation Methods
The synthesis of 2-[(Boc)(ethyl)amino]pentanoic Acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(Boc)(ethyl)amino]pentanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amine site.
Deprotection: The Boc group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid.
Scientific Research Applications
2-[(Boc)(ethyl)amino]pentanoic Acid is widely used in scientific research, particularly in:
Chemistry: It is used in peptide synthesis as a protected amino acid derivative.
Biology: The compound is utilized in the study of protein structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(Boc)(ethyl)amino]pentanoic Acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine group for further functionalization .
Comparison with Similar Compounds
Similar compounds to 2-[(Boc)(ethyl)amino]pentanoic Acid include other Boc-protected amino acids, such as:
®-Boc-2-amino-3-ethyl-pentanoic acid: Another Boc-protected amino acid used in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These are used in dipeptide synthesis and other organic reactions.
The uniqueness of this compound lies in its specific structure, which provides stability and ease of deprotection, making it highly valuable in synthetic organic chemistry.
Properties
Molecular Formula |
C12H23NO4 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-6-8-9(10(14)15)13(7-2)11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,15) |
InChI Key |
LDAUHKJFPVWUBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)N(CC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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